REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:9])=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[CH3:10][N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:14]2[CH2:15][CH2:16][N:11]([CH3:10])[CH2:12][CH2:13]2)=[N:4][C:3]=1[CH3:9]
|
Name
|
|
Quantity
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700 mg
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Type
|
reactant
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Smiles
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BrC=1C(=NC(=CC1)Cl)C
|
Name
|
|
Quantity
|
0.753 mL
|
Type
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reactant
|
Smiles
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CN1CCNCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was subsequently purified via preparative HPLC
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Type
|
WASH
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Details
|
eluting with a gradient of 10-70% ACN (containing 0.035% TFA) in H2O (containing 0.05% TFA)
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1C)N1CCN(CC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |